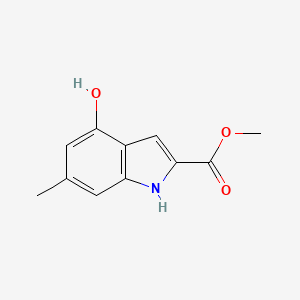

methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate

Description

Methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate (IUPAC name: this compound) is a substituted indole derivative with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 197.15 g/mol . Key features include:

- Methyl group at position 6: Introduces steric effects and hydrophobic interactions.

- Methyl ester at position 2: Provides moderate polarity and influences hydrolytic stability.

The compound is stored as a powder at room temperature with a purity of 95% and is commonly used in pharmaceutical and materials research .

Properties

IUPAC Name |

methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-3-8-7(10(13)4-6)5-9(12-8)11(14)15-2/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODYZQJZHOPLFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxidation of Indole Compounds: One method involves the oxidation of indole compounds using appropriate oxidizing agents such as hydrogen peroxide or potassium dichromate.

Selective Substitution Reactions: Another method involves selective substitution reactions such as acylation or sulfonation, followed by further substitution to introduce the hydroxyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production methods for methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate undergoes diverse chemical transformations due to its hydroxyl and ester functionalities. Key reaction pathways include:

1.1 Oxidation

The hydroxyl group at the 4-position can be oxidized to a ketone under controlled conditions. This reaction is critical for generating derivatives with modified electronic properties.

1.2 Hydrolysis of the Ester Group

The methyl ester at the 2-position can hydrolyze to form the corresponding carboxylic acid, a reaction often catalyzed by acids or bases.

1.3 Nucleophilic Substitution

The hydroxyl group may participate in substitution reactions, particularly with thiol or amine nucleophiles, as observed in similar indole derivatives .

1.4 Reduction Pathways

Reduction of the ester group or modification of the indole ring’s substituents (e.g., demethylation) could yield biologically active derivatives.

Reaction Pathways in Hydroxyindole Derivatives

Studies on analogous compounds, such as 1-hydroxyindole-2-carboxylates, reveal distinct mechanistic routes:

-

Path A : Reduction/condensation followed by 1,5-addition.

-

Path B : 1,4-addition followed by reduction/condensation .

Steric effects from substituents (e.g., methyl groups) significantly influence product ratios in these pathways .

Role of Nucleophiles and Catalysts

-

Thiol nucleophiles (e.g., benzyl mercaptan) react via α,β-unsaturated nitrone intermediates, forming substituted indoles .

-

Oxidants and catalysts (e.g., Bi(OTf)₃, Cs₂CO₃) are critical for optimizing reaction yields in complex synthetic routes .

Reaction Conditions and Reagents

Biological and Pharmaceutical Relevance

This compound serves as a key intermediate in:

Scientific Research Applications

Pharmaceutical Development

Methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate serves as a key intermediate in the synthesis of numerous pharmaceuticals. Its structural characteristics make it particularly useful for developing drugs targeting neurological disorders and other conditions.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound have shown potential in treating conditions such as Alzheimer's disease by inhibiting specific enzymes involved in the disease's progression. The compound's ability to cross the blood-brain barrier enhances its therapeutic efficacy .

Natural Product Synthesis

This compound is also pivotal in synthesizing natural products with therapeutic properties. Its versatility allows chemists to modify its structure to create a variety of biologically active compounds.

Example: Synthesis of Indole Derivatives

In a study focused on creating novel indole derivatives, this compound was utilized to produce compounds that exhibited antibacterial and antifungal activities. The modifications led to improved efficacy against resistant strains of bacteria .

Biological Research

The compound is employed extensively in biological research for studying the mechanisms of action of indole derivatives. Its unique properties facilitate investigations into cellular processes and interactions at the molecular level.

Research Findings: Mechanisms of Action

Studies have shown that this compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a valuable tool for cancer research .

Material Science

In material science, this compound is explored for its potential in developing new materials, including polymers and coatings that require specific chemical functionalities.

Application: Smart Coatings

Research has demonstrated that incorporating this compound into polymer matrices can enhance their mechanical and thermal properties, leading to applications in smart coatings that respond to environmental stimuli .

Agricultural Chemistry

The exploration of this compound in agricultural chemistry focuses on its potential as a building block for new pesticides or herbicides.

Case Study: Pesticide Development

Recent studies have indicated that derivatives of this compound exhibit insecticidal properties against common agricultural pests. This opens avenues for developing environmentally friendly agrochemicals that minimize harm to non-target species .

Data Tables

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Substitution Patterns

Methyl 6-Methoxy-1H-Indole-2-Carboxylate (Similarity: 0.96)

- Substitutions : Methoxy (-OCH₃) at position 6, methyl ester at position 2.

- Key Differences: The methoxy group at position 6 lacks hydrogen-bonding capability compared to the hydroxyl group at position 4 in the target compound. Reduced acidity due to the absence of a phenolic -OH group.

- Impact : Lower solubility in polar solvents and altered pharmacokinetic properties.

Methyl 4-Methoxy-1H-Indole-2-Carboxylate (Similarity: 0.93)

- Substitutions : Methoxy at position 4, methyl ester at position 2.

- Key Differences :

- Methoxy at position 4 vs. hydroxyl in the target compound.

- Methoxy is electron-donating, reducing electrophilicity at the aromatic ring compared to the hydroxyl group.

Methyl 4-Chloro-2-Methyl-1H-Indole-6-Carboxylate

- Substitutions : Chloro (-Cl) at position 4, methyl at position 2, ester at position 5.

- Key Differences :

- Chloro group is electron-withdrawing, increasing reactivity of the ester group toward hydrolysis.

- Steric hindrance differs due to methyl at position 2 vs. position 6 in the target compound.

- Impact : Higher chemical reactivity but reduced metabolic stability compared to the target compound.

Physicochemical Properties

Notes:

Biological Activity

Methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate is a compound belonging to the indole family, which is noted for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and pharmacology.

Overview of Indole Derivatives

Indole derivatives are recognized for their broad spectrum of biological activities, including:

- Antiviral : Inhibitory effects against various viruses, including influenza A.

- Anti-inflammatory : Modulation of inflammatory pathways.

- Anticancer : Effects on cancer cell proliferation and survival.

- Antimicrobial : Activity against a range of bacterial pathogens.

- Antidiabetic : Potential in managing blood glucose levels.

This compound exhibits these properties, making it a compound of interest in pharmaceutical research.

The biological activity of this compound is mediated through several biochemical pathways:

Target Interactions

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression. For instance, it has shown potential as an inhibitor of lipoxygenases (ALOX15), which are implicated in various inflammatory conditions .

Biochemical Pathways

The compound's activity can influence multiple pathways:

- Cell Proliferation : Induces apoptosis in cancer cells.

- Inflammatory Response : Modulates cytokine production and signaling pathways.

Case Studies and Experimental Data

- Antiviral Activity : In vitro studies have demonstrated that some indole derivatives can inhibit the replication of influenza A virus, suggesting that this compound may share similar properties .

- Anti-inflammatory Effects : Research indicates that this compound can significantly reduce the production of pro-inflammatory cytokines in cellular models, showcasing its potential for treating inflammatory diseases .

- Anticancer Properties : Preliminary studies have indicated that this compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Data Summary Table

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity and specificity towards various therapeutic targets.

Synthesis and Derivative Development

The compound is utilized as a precursor in synthesizing more complex indole derivatives, which are being explored for their potential therapeutic benefits across various diseases, including neurodegenerative disorders and cancers .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate?

- Methodological Answer : A common approach involves refluxing precursors like 3-formyl-1H-indole-2-carboxylate derivatives with sodium acetate in acetic acid for 3–5 hours. The reaction mixture is filtered, washed with solvents (acetic acid, water, ethanol), and recrystallized from DMF/acetic acid mixtures. This method is adaptable to structural analogs by modifying substituents .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Advanced NMR techniques, including -NMR, -NMR, HSQC, and HMBC, are critical. For example, HMBC correlations can confirm the connectivity of the hydroxy and methyl groups to the indole backbone. COSY experiments resolve coupling patterns, while HSQC assigns proton-carbon correlations .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Adhere to GHS hazard codes (e.g., H302, H315 for toxicity and skin irritation). Use PPE (gloves, goggles), store at -20°C in airtight containers, and follow protocols for spill management (e.g., neutralize with NaHCO). Emergency measures include immediate medical consultation if ingested .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis yield of this compound?

- Methodological Answer : Use Design Expert® software to model parameters like reaction time, temperature, and precursor ratios. Validate via ANOVA to identify significant factors. Triplicate experiments reduce variability, and optimized conditions are tested against baseline yields to confirm improvements .

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping peaks) are addressed by 2D techniques like HMBC (to confirm long-range couplings) and HSQC (for direct C-H correlations). For example, HMBC can differentiate between regioisomers by tracing -coupling pathways between the methyl group and adjacent carbons .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?

- Methodological Answer : Introduce substituents at the indole nitrogen or carboxylate group via esterification or alkylation. For biological testing, modify the hydroxy group with protecting groups (e.g., benzyl ethers) to assess its role in activity. Purify derivatives using silica gel chromatography with ethyl acetate/petroleum ether gradients .

Q. How can stability studies assess the compound’s degradation under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Adjust storage to inert atmospheres (N) if oxidation is observed. Stability data should inform shelf-life recommendations .

Q. What methodologies are used to analyze interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with in vitro assays. For antifungal studies, use microbroth dilution assays (CLSI M38 guidelines) to determine MIC values. Pair this with LC-MS to track metabolite formation in fungal cultures .

Data Contradiction Analysis

- Example Scenario : Conflicting -NMR signals for the methyl group position (C6 vs. C7).

- Resolution : Compare HMBC data to confirm cross-peaks between the methyl protons and C5/C7. If ambiguity remains, synthesize a regioselectively deuterated analog and analyze NOESY correlations .

Key Tables

| Parameter | Baseline Synthesis | RSM-Optimized Synthesis |

|---|---|---|

| Yield (%) | 45 ± 3 | 68 ± 2 |

| Reaction Time (h) | 5 | 3.5 |

| Purity (HPLC) | 95% | 99% |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.